molecular formula C11H15ClN2O2 B11807210 Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate

Cat. No.: B11807210
M. Wt: 242.70 g/mol
InChI Key: PBAOWQSLNDXRSI-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrimidine ring, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents to modify its functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound finds use in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(tert-butyl)-2-methylpyrimidine-4-carboxylate
  • Ethyl 6-(tert-butyl)-2-aminopyrimidine-4-carboxylate
  • Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate

Uniqueness

Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate is unique due to the presence of the chlorine atom in the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-8(11(2,3)4)14-10(12)13-7/h6H,5H2,1-4H3

InChI Key

PBAOWQSLNDXRSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)C(C)(C)C

Origin of Product

United States

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